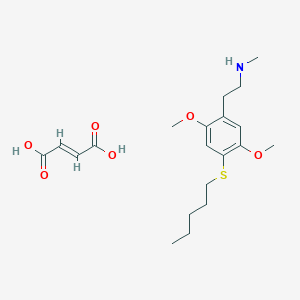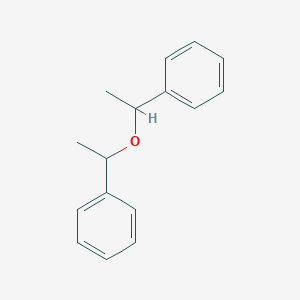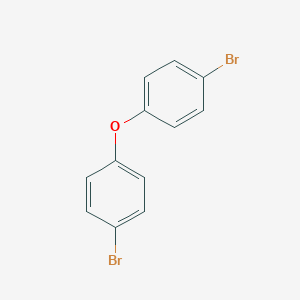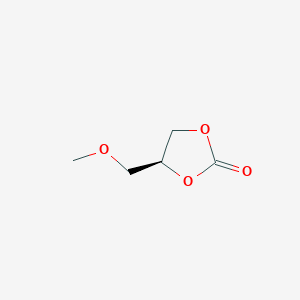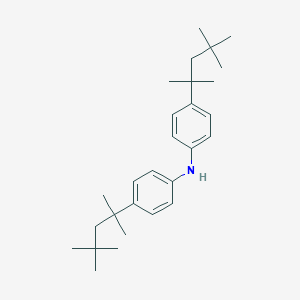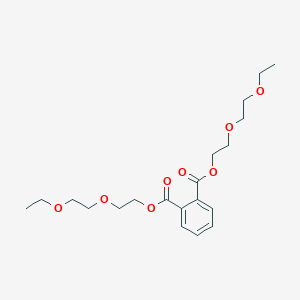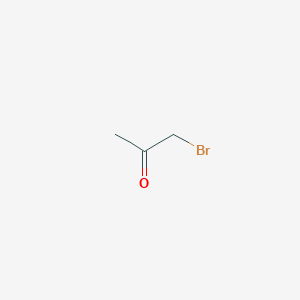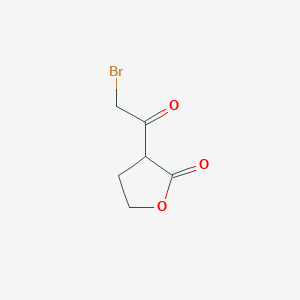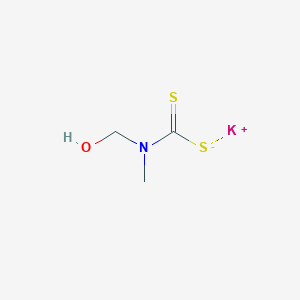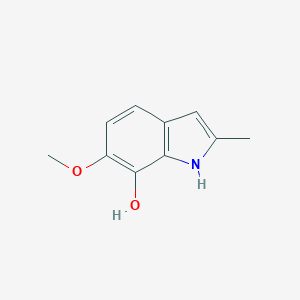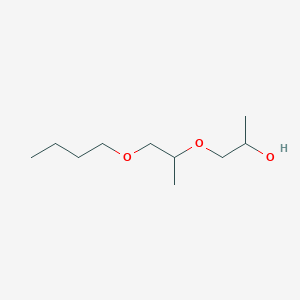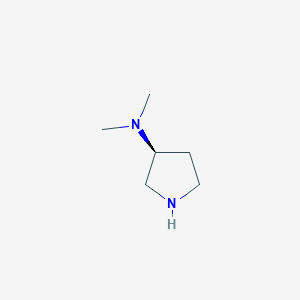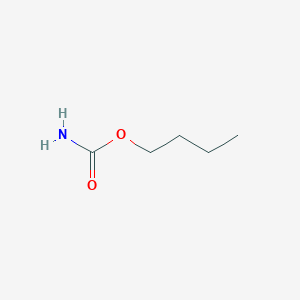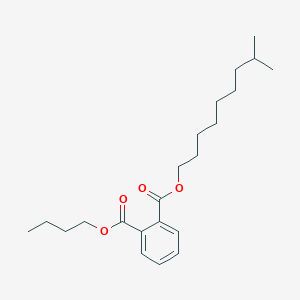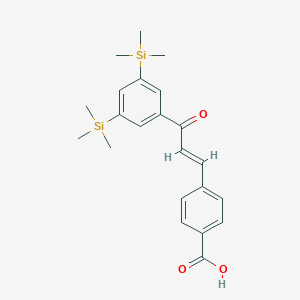
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid, also known as TMS-PPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications due to its unique chemical properties and mechanism of action.
Mécanisme D'action
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory molecules. 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to have a variety of biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and protect cells from oxidative stress. In addition, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields with high purity. 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to have low toxicity in vitro and in vivo. However, one limitation of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid. One area of research is the development of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Furthermore, research can be conducted to investigate the potential use of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid in combination with other drugs to enhance its pharmacological effects.
Méthodes De Synthèse
The synthesis of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid involves the reaction of 3,5-bis(trimethylsilyl)benzaldehyde with malonic acid in the presence of a base catalyst. The resulting product is then subjected to a decarboxylation reaction to yield 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been extensively studied for its potential use as a drug candidate in the treatment of various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Propriétés
Numéro CAS |
125973-58-2 |
|---|---|
Nom du produit |
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid |
Formule moléculaire |
C22H28O3Si2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
4-[(E)-3-[3,5-bis(trimethylsilyl)phenyl]-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C22H28O3Si2/c1-26(2,3)19-13-18(14-20(15-19)27(4,5)6)21(23)12-9-16-7-10-17(11-8-16)22(24)25/h7-15H,1-6H3,(H,24,25)/b12-9+ |
Clé InChI |
HYBWXJWLXUZMJD-FMIVXFBMSA-N |
SMILES isomérique |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)[Si](C)(C)C |
SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C |
Synonymes |
4-(3-(3,5-bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid Ch 55S Ch55S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



